

physical and chemical properties of 5-(chlorosulfonyl)-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Chlorosulfonyl)-2-ethoxybenzoic acid

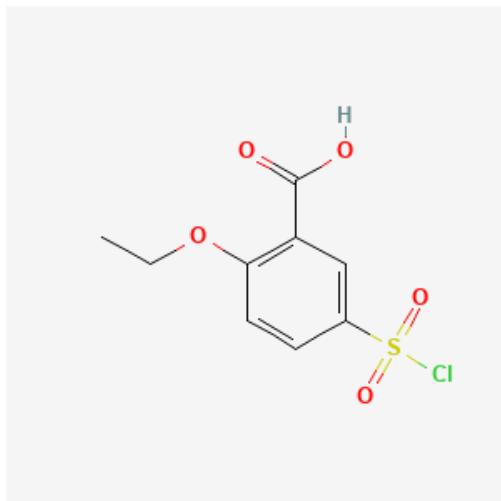
Cat. No.: B1589165

[Get Quote](#)

An In-depth Technical Guide to **5-(chlorosulfonyl)-2-ethoxybenzoic acid**: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **5-(chlorosulfonyl)-2-ethoxybenzoic acid**, a pivotal intermediate in the pharmaceutical and agrochemical industries. We will delve into its fundamental physicochemical properties, established synthetic routes, and key chemical reactivities. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, analysis, and application of this versatile bifunctional molecule.


Compound Identification and Structure

5-(chlorosulfonyl)-2-ethoxybenzoic acid is a substituted benzoic acid derivative characterized by the presence of both a carboxylic acid and a sulfonyl chloride functional group.^[1] This dual functionality makes it a highly valuable building block in complex organic synthesis.^{[1][2]}

- IUPAC Name: **5-(chlorosulfonyl)-2-ethoxybenzoic acid**^{[3][4]}
- CAS Number: 200575-16-2^{[1][3]}

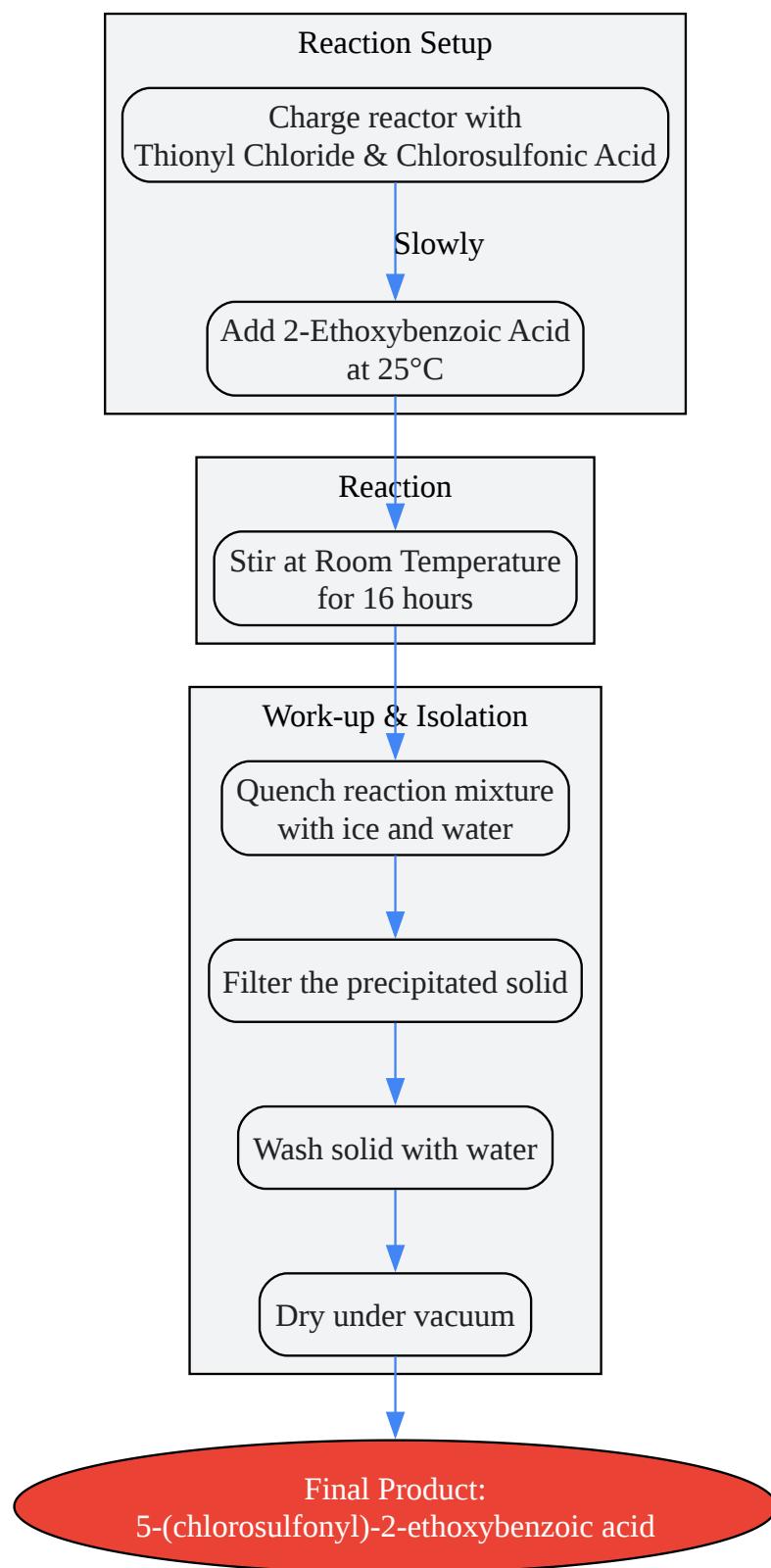
- Molecular Formula: C₉H₉ClO₅S[1][3]
- Synonyms: Benzoic acid, 5-(chlorosulfonyl)-2-ethoxy-; 5-Chlorosulfonyl-2-ethoxybenzoic acid[1][5]

Chemical Structure:

(Image Source: PubChem CID 11380071)

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for its application in synthesis, dictating reaction conditions, purification methods, and storage requirements. The properties of **5-(chlorosulfonyl)-2-ethoxybenzoic acid** are summarized below.


Property	Value	Source(s)
Molecular Weight	264.68 g/mol	[3][4][6]
Appearance	Light yellow to yellow solid	[6]
Boiling Point	446.5 ± 30.0 °C at 760 mmHg	[1][4][7]
Density	1.477 g/cm ³	[1][4][7]
Flash Point	223.8 °C	[1][4]
pKa (Predicted)	3.01 ± 0.10	[1]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[1][6]
SMILES	CCOC1=C(C=C(C=C1)S(=O) (=O)Cl)C(=O)O	[3][7]
InChIKey	UHNRCKXZRULNSC- UHFFFAOYSA-N	[3][4][7]

Synthesis and Purification

The established method for synthesizing **5-(chlorosulfonyl)-2-ethoxybenzoic acid** involves the electrophilic substitution of 2-ethoxybenzoic acid using chlorosulfonic acid.[5][8] The ethoxy group at position 2 directs the incoming chlorosulfonyl group primarily to the para position (position 5), driven by its ortho-, para-directing nature.

General Synthesis Workflow

The synthesis is a robust, one-pot procedure that typically yields a solid product that can be isolated by simple filtration after quenching the reaction.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **5-(chlorosulfonyl)-2-ethoxybenzoic acid**.

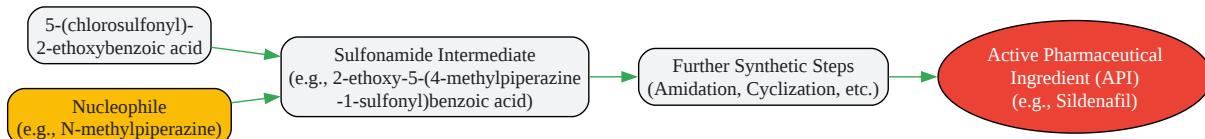
Detailed Experimental Protocol

This protocol is adapted from literature procedures and should be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).[\[8\]](#)

- **Reagent Preparation:** In a suitable reaction vessel, prepare a mixture of thionyl chloride (11 mL) and chlorosulfonic acid (41.3 mL).[\[5\]](#)[\[8\]](#)
- **Reactant Addition:** To the stirred mixture from Step 1, slowly add 2-ethoxybenzoic acid (25 g) at a controlled temperature of 25°C.[\[5\]](#)[\[8\]](#)
- **Reaction:** Stir the resulting reaction mixture at room temperature for approximately 16 hours. An off-white solid is expected to separate out during this time.[\[8\]](#)
- **Quenching:** Carefully quench the reaction mixture by pouring it onto a mixture of ice (270 g) and water (60 mL). This step must be done slowly and with caution as the reaction of chlorosulfonic acid with water is highly exothermic.
- **Isolation:** Separate the obtained solid product by filtration.[\[8\]](#)
- **Purification:** Wash the filtered solid cake with water (2 x 100 mL) to remove residual acids.[\[8\]](#)
- **Drying:** Dry the purified solid under vacuum to afford the final product.[\[8\]](#)

Chemical Reactivity and Core Applications

The synthetic utility of **5-(chlorosulfonyl)-2-ethoxybenzoic acid** stems from its two orthogonal reactive sites: the sulfonyl chloride and the carboxylic acid.[\[2\]](#) This allows for selective, stepwise reactions, making it a cornerstone intermediate in pharmaceuticals and agrochemicals.[\[1\]](#)[\[2\]](#)

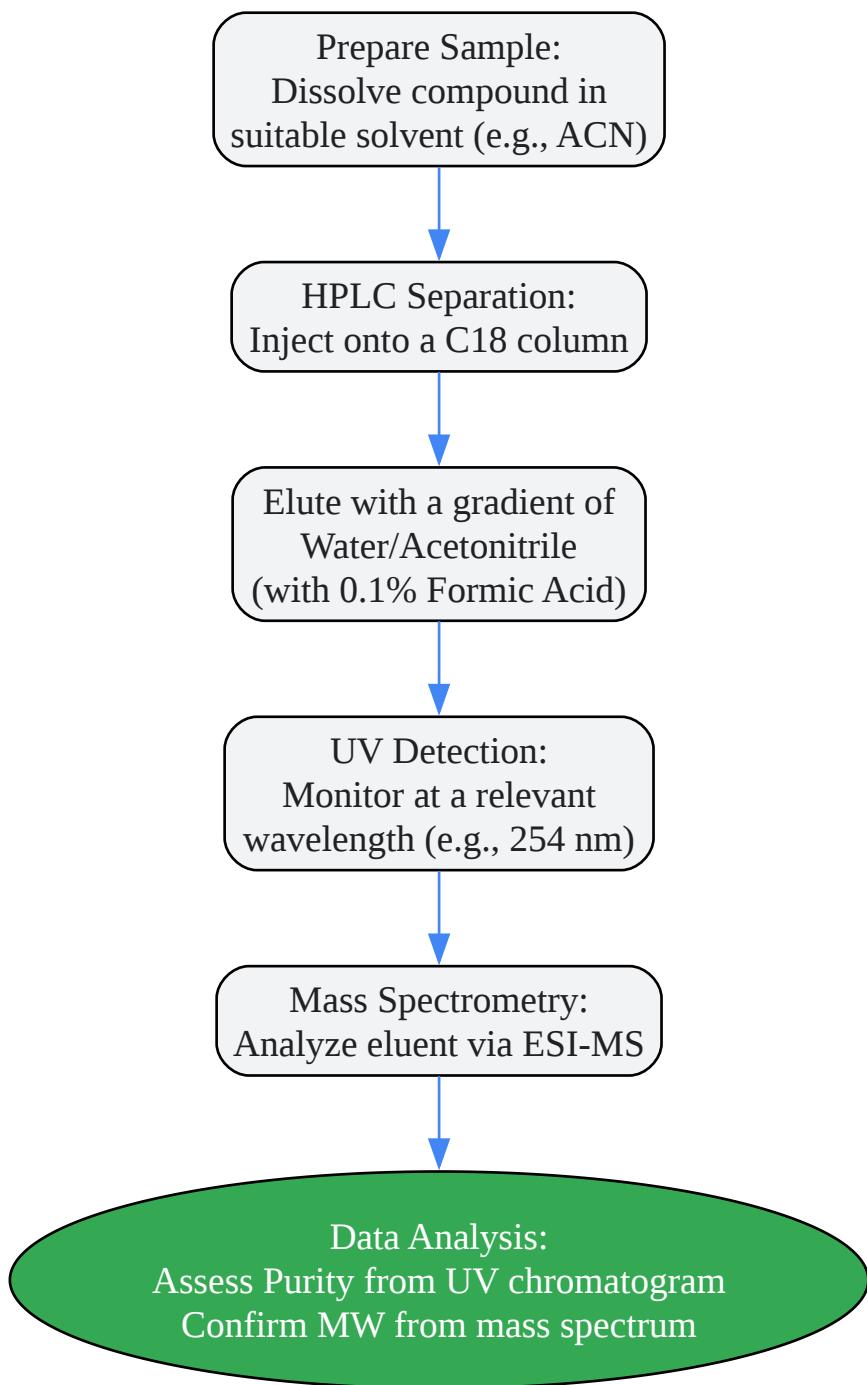

Reactivity Profile

- **Sulfonyl Chloride (-SO₂Cl):** This group is a potent electrophile. It reacts readily with nucleophiles such as primary and secondary amines to form highly stable sulfonamides. This reaction is fundamental to building diverse compound libraries. It can also react with alcohols to yield sulfonate esters.[\[2\]](#)

- Carboxylic Acid (-COOH): This functional group undergoes a range of classical transformations, including amidation (e.g., via activation with coupling agents), esterification (e.g., Fischer esterification), and reduction to the corresponding alcohol.[2]

Application as a Pharmaceutical Intermediate

A prominent application is its role as a key precursor in the synthesis of Sildenafil, a widely used medication.[2] The sulfonyl chloride moiety is first reacted with a suitable amine, followed by modification of the carboxylic acid group in subsequent steps.


[Click to download full resolution via product page](#)

Caption: Role as a key intermediate in multi-step API synthesis.

The compound is also a building block for developing new drugs with potential anti-inflammatory and analgesic properties and for creating innovative agrochemicals to protect crops.[1]

Analytical Characterization Workflow

Ensuring the purity and identity of **5-(chlorosulfonyl)-2-ethoxybenzoic acid** is critical. A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a standard method for assessing purity and confirming molecular weight.

[Click to download full resolution via product page](#)

Caption: General workflow for purity analysis by HPLC-MS.

Protocol: HPLC-MS Purity Assessment

- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution. Further dilute as necessary.

- Instrumentation:
 - HPLC System: Standard system with a UV detector.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Mass Spectrometer: ESI source, capable of scanning in negative or positive ion mode.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
 - UV Detection: 254 nm.
- MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), negative mode.
 - Scan Range: m/z 100-500.
- Data Analysis: Integrate the peak area in the UV chromatogram to determine purity (%). In the mass spectrum, look for the $[M-H]^-$ ion at approximately m/z 263.0, corresponding to the deprotonated molecule.

Safety and Handling

Proper handling of **5-(chlorosulfonyl)-2-ethoxybenzoic acid** is essential due to its corrosive and irritant nature.

- GHS Pictograms:

- GHS05 (Corrosion)[6]
- GHS07 (Exclamation Mark)[4][6]
- Signal Word: Danger[6]
- Hazard Statements:
 - H302: Harmful if swallowed[4][6]
 - H314: Causes severe skin burns and eye damage[6]
 - H315: Causes skin irritation[4]
 - H319: Causes serious eye irritation[4]
 - H335: May cause respiratory irritation[4]
- Precautionary Measures:
 - Use only in a well-ventilated area or under a chemical fume hood.[9]
 - Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]
 - Avoid breathing dust.[9]
 - Wash hands thoroughly after handling.[10]
- Storage: Keep containers tightly closed in a dry, cool (refrigerated), and well-ventilated place designated as a corrosives area.[6][9]
- Incompatible Materials: Strong reducing agents, combustible materials, and strong bases.[9]
- First Aid:
 - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[9][10]

- Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[9][10]
- Ingestion: Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Conclusion

5-(chlorosulfonyl)-2-ethoxybenzoic acid is a compound of significant industrial importance, enabled by its unique bifunctional structure. Its well-defined physicochemical properties and established synthetic pathways make it a reliable and versatile intermediate. A thorough understanding of its reactivity, combined with stringent adherence to safety and handling protocols, is paramount for its effective and safe utilization in the development of novel pharmaceuticals and other advanced chemical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 5-(Chlorosulfonyl)-2-ethoxybenzoic acid | 200575-16-2 | Benchchem [benchchem.com]
- 3. 5-(Chlorosulfonyl)-2-ethoxybenzoic acid | C9H9ClO5S | CID 11380071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. echemi.com [echemi.com]
- 6. 5-CHLOROSULFONYL-2-ETHOXYBENZOIC ACID | 200575-16-2 [chemicalbook.com]
- 7. bocsci.com [bocsci.com]
- 8. Page loading... [guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. medline.com [medline.com]

- To cite this document: BenchChem. [physical and chemical properties of 5-(chlorosulfonyl)-2-ethoxybenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589165#physical-and-chemical-properties-of-5-chlorosulfonyl-2-ethoxybenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com